N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide
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Overview
Description
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide is a chemical compound with a complex structure that includes a quinazolinone core
Mechanism of Action
Target of Action
The primary targets of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide are currently unknown. The compound belongs to the class of 4-hydroxy-2-quinolones, which are known for their diverse pharmaceutical and biological activities
Biochemical Pathways
Given the compound’s structural similarity to other 4-hydroxy-2-quinolones, it may influence a variety of pathways, potentially leading to unique biological activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds in the 4-hydroxy-2-quinolones class have been associated with a range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
The synthesis of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide can be compared to other quinazolinone derivatives, such as N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide . While these compounds share a similar core structure, their unique substituents confer different chemical properties and biological activities .
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-9(15)13-11-12-8-6-4-3-5-7(8)10(16)14-11/h2-6H2,1H3,(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPRLYKOXLXRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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